molecular formula C27H29NO8 B3823606 [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B3823606
M. Wt: 495.5 g/mol
InChI Key: VZKCKUBTPNIKIU-UHFFFAOYSA-N
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Description

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, a chromenone moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin and chromenone intermediates, followed by their coupling and subsequent esterification.

    Preparation of Benzodioxin Intermediate: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of Chromenone Moiety: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid.

    Coupling Reaction: The benzodioxin and chromenone intermediates are coupled using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) in an inert solvent like dichloromethane.

    Esterification: The final step involves the esterification of the coupled product with 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid using a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and chromenone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

    Catalysts: DMAP, DCC

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxin and chromenone moieties are known to interact with various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural complexity allows for diverse interactions with biological systems.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the chromenone moiety could form hydrogen bonds with active site residues. The ester and amide functionalities allow for further interactions with biological macromolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methylbutanoate
  • [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Uniqueness

Compared to similar compounds, [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO8/c1-15(2)23(28-26(31)36-27(3,4)5)25(30)35-17-7-8-18-21(13-17)34-14-19(24(18)29)16-6-9-20-22(12-16)33-11-10-32-20/h6-9,12-15,23H,10-11H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKCKUBTPNIKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reactant of Route 2
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reactant of Route 3
Reactant of Route 3
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reactant of Route 4
Reactant of Route 4
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reactant of Route 5
Reactant of Route 5
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reactant of Route 6
Reactant of Route 6
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

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